1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is a specialized organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a bromine atom and a methoxy group attached to a pyridine ring, contributing to its reactivity and biological activity. The molecular formula for this compound is , with a molecular weight of approximately 230.06 g/mol .
This compound can be synthesized through various chemical reactions, primarily involving pyridine derivatives. It is often utilized in research settings, particularly in the fields of medicinal chemistry and material sciences, where it serves as a precursor for the development of novel pharmaceutical agents .
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one falls under the classification of heterocyclic organic compounds. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure, which in this case includes nitrogen from the pyridine ring.
The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one can be achieved through several methodologies. One notable approach involves a one-pot reaction that utilizes the Meinwald rearrangement combined with intramolecular demethylation . This method allows for efficient construction of the compound while maintaining good yields and functional group compatibility.
The compound's structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) are commonly used to confirm the structure of synthesized compounds .
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one participates in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of this compound is largely dictated by its electronic structure, where the double bond in the prop-2-en-1-one moiety acts as an electrophile, making it susceptible to nucleophilic attack .
The mechanism of action for 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one involves:
Research into its pharmacological interactions indicates that compounds similar to 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one exhibit activities against various biological targets, enhancing their potential therapeutic applications.
1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one is characterized by:
Key chemical properties include:
The applications of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one are diverse, particularly in scientific research:
The synthesis of 1-(5-Bromo-2-methoxypyridin-3-yl)prop-2-en-1-one employs a sophisticated one-pot Meinwald rearrangement coupled with intramolecular demethylation. This method efficiently constructs the propenone-pyridine scaffold using 5-bromo-2-methoxypyridine as the starting material. The reaction involves ketonization with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃ or TiCl₄) in anhydrous dichloromethane at 60–80°C. The rearrangement-demethylation sequence enables direct installation of the α,β-unsaturated ketone moiety while preserving the bromine substituent’s integrity. Despite its elegance, this route yields the target compound in 65–72% purity, necessitating further optimization to eliminate minor by-products arising from incomplete demethylation or bromine displacement [1].
Key advantages include:
Table 1: Meinwald Rearrangement-Demethylation Optimization
Parameter | Initial Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Temperature | 80°C | 60°C | Prevents decomposition |
Solvent | Anhydrous DCM | Anhydrous DCM | Essential for Lewis acid activity |
Reaction Time | 12 h | 8 h | Minimizes by-products |
Acryloyl Chloride Equivalents | 1.2 eq | 1.5 eq | Completes conversion |
Lewis acid catalysts are pivotal for the ketonization step that forms the propenone chain. The reaction between 5-bromo-2-methoxypyridine and acryloyl chloride achieves optimal efficiency with SnCl₄ (10 mol%) in dichloroethane at 70°C, yielding >85% conversion. The catalyst activates the acyl chloride toward electrophilic substitution at the pyridine’s C3 position, which is electronically activated by the adjacent methoxy group. Challenges include:
Recent advances employ bismuth triflate (Bi(OTf)₃) as a greener alternative, reducing side products to <5% while permitting catalyst recycling. Reaction kinetics studies reveal a second-order dependence on Lewis acid concentration, supporting a dual-activation mechanism where both the pyridine and acryloyl chloride are coordinated [1] [6].
While the core pyridine precursor often incorporates bromine pre-installed, late-stage bromination strategies enable scaffold diversification. Electrophilic bromination at the 5-position requires careful electronic modulation:
Alternative approaches include directed ortho-metalation using n-BuLi at -78°C, followed by quenching with Br₂. This method is suitable for non-acid-sensitive derivatives but risks nucleophilic displacement of the methoxy group. For propenone-containing substrates, NBS (N-bromosuccinimide) in acetonitrile at 25°C provides regioselective bromination without attacking the enone system [6] [7].
The 5-bromo substituent imposes significant steric and electronic constraints during synthesis:
Optimization strategies address these challenges:
Studies confirm that methoxy group removal reduces kinase binding affinity by 70%, underscoring its role in target engagement. Similarly, replacing the ketone with thioketone enhances mIDH1 inhibition by 3–5-fold due to improved H-bond acceptance [1] [3].
Table 2: Impact of Structural Modifications on Bioactivity
Modification Site | Structural Change | Kinase IC₅₀ Shift | mIDH1 Inhibition |
---|---|---|---|
Propenone carbonyl | C=O → C=S | 1.2-fold increase | 3.5-fold improvement |
Methoxy group | -OCH₃ → -H | 70% loss of activity | Not reported |
Bromine position | C5 → C4 | Inactive | Not tested |
Sustainable synthesis of the compound incorporates solvent substitution and catalyst recovery:
Lifecycle analysis reveals a 57% reduction in E-factor (waste-to-product ratio) when switching from traditional to green protocols. Key innovations include water-assisted crystallization for purification (avoiding hexane/ethyl acetate mixtures) and continuous flow processing to minimize energy consumption. These align with GreenMedChem principles emphasizing atom efficiency and waste reduction [1] [6].
Table 3: Green Chemistry Metrics Comparison
Parameter | Traditional Method | Green Method | Improvement |
---|---|---|---|
Solvent | DCM (3 L/mol) | CPME (1.5 L/mol) | 50% reduction |
Catalyst Loading | 10 mol% (homogeneous) | 5 mol% (heterogeneous) | Recyclable 5× |
E-factor | 32 | 14 | 57% lower waste |
Energy Consumption | 150 kWh/kg | 80 kWh/kg | 47% reduction |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: